molecular formula C9H7BrN2O2 B13713221 7-Bromo-8-methylquinazoline-2,4-diol

7-Bromo-8-methylquinazoline-2,4-diol

Cat. No.: B13713221
M. Wt: 255.07 g/mol
InChI Key: RWZQZTAMEIBULX-UHFFFAOYSA-N
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Description

7-Bromo-8-methylquinazoline-2,4-diol is a quinazoline derivative characterized by a bromine atom at position 7, a methyl group at position 8, and hydroxyl groups at positions 2 and 2. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

7-bromo-8-methyl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C9H7BrN2O2/c1-4-6(10)3-2-5-7(4)11-9(14)12-8(5)13/h2-3H,1H3,(H2,11,12,13,14)

InChI Key

RWZQZTAMEIBULX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)NC2=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-8-methylquinazoline-2,4-diol can be achieved through various methods. One common approach involves the reaction of 2-aminobenzyl alcohols with bromine and methylating agents under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like iodine to facilitate the formation of the quinazoline ring .

Industrial Production Methods

Industrial production of quinazoline derivatives often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of microwave irradiation to heat the reaction mixture, leading to rapid formation of the desired compound. The process is environmentally friendly and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-8-methylquinazoline-2,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromo-8-methylquinazoline-2,4-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-8-methylquinazoline-2,4-diol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer cell proliferation and survival .

Comparison with Similar Compounds

Key Observations :

  • Positional Effects : Bromine placement significantly impacts electronic and steric properties. For instance, 7-Bromoquinazoline-2,4(1H,3H)-dione (Br at C7) exhibits higher similarity (0.83) due to shared bromine and diol/dione groups at C2/C3. In contrast, 6-Bromo-4-methylquinazolin-8-ol (Br at C6) shows lower similarity (0.71) due to divergent substitution patterns .

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